4-(Pyridin-3-yl)pyrimidin-2-amine

Description

The exact mass of the compound 4-(Pyridin-3-yl)pyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Pyridin-3-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyridin-3-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-pyridin-3-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHQKYWYKPLKCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498802 |

Source

|

| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66521-66-2 |

Source

|

| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-(Pyridin-3-yl)pyrimidin-2-amine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Pyridin-3-yl)pyrimidin-2-amine, a pivotal intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib. This document details the compound's chemical structure, physicochemical properties, and a standard experimental protocol for its synthesis. Furthermore, it contextualizes the compound's significance by illustrating the critical signaling pathway targeted by the end-product, Nilotinib, offering valuable insights for professionals in medicinal chemistry and drug development.

Chemical Identity and Structure

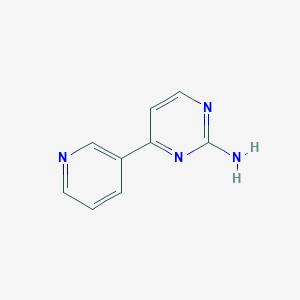

4-(Pyridin-3-yl)pyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a pyridine ring and an amine group. Its unique structure is fundamental to its role as a building block in the synthesis of more complex pharmacologically active molecules.

-

IUPAC Name: 4-(pyridin-3-yl)pyrimidin-2-amine[1]

-

CAS Number: 66521-66-2[1]

-

Molecular Formula: C₉H₈N₄[1]

-

SMILES: C1=CC(=CN=C1)C2=NC(=NC=C2)N[1]

-

InChI: InChI=1S/C9H8N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13)[1]

-

InChIKey: LQHQKYWYKPLKCH-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Pyridin-3-yl)pyrimidin-2-amine is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 172.19 g/mol | [1] |

| Appearance | White to light yellow or pale reddish-yellow crystal powder | |

| Melting Point | 189.0 to 193.0 °C | TCI Chemicals |

| LogP | 0.4 | [1] |

| Topological Polar Surface Area (TPSA) | 64.7 Ų | [1] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 1 | PubChem |

| Purity | >97% |

Experimental Protocols

Synthesis of 4-(Pyridin-3-yl)pyrimidin-2-amine

The following protocol describes a common method for the synthesis of 4-(Pyridin-3-yl)pyrimidin-2-amine.

Materials:

-

3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

-

Guanidine nitrate

-

Sodium hydroxide

-

n-Butanol

-

Water

Procedure:

-

Dissolve 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (15.4 g, 0.088 mol), guanidine nitrate (10.7 g, 0.088 mol), and sodium hydroxide (3.5 g, 0.088 mol) in n-butanol (120 mL).

-

Heat the mixture to reflux with stirring and maintain for 16 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting solid by filtration.

-

Wash the solid with water (400 mL).

-

Dry the product under vacuum for three days to yield 4-(Pyridin-3-yl)pyrimidin-2-amine as yellow crystals.

This procedure typically results in a yield of approximately 85%.

Biological Significance and Role in Drug Development

4-(Pyridin-3-yl)pyrimidin-2-amine is a critical intermediate in the synthesis of Nilotinib, a highly selective Bcr-Abl tyrosine kinase inhibitor.[2] Nilotinib is a second-generation targeted therapy used for the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to Imatinib.[2]

The underlying cause of CML is the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene. This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[3]

Nilotinib functions by binding to the ATP-binding site of the BCR-ABL kinase, stabilizing its inactive conformation.[4] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to leukemic cell growth and survival.[3] The diagram below illustrates this mechanism of action.

Conclusion

4-(Pyridin-3-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined chemical properties and structure, coupled with established synthesis protocols, make it a reliable building block. Its role as a key intermediate in the production of Nilotinib underscores its importance in the creation of life-saving targeted cancer therapies. This guide provides essential technical information for researchers and scientists working with this compound and in the broader field of tyrosine kinase inhibitor development.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(3-Pyridinyl)-2-pyrimidinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Pyridinyl)-2-pyrimidinamine is a pivotal heterocyclic amine that serves as a crucial building block in the synthesis of several targeted cancer therapeutics. Its structural motif is central to the pharmacophore of prominent tyrosine kinase inhibitors, including Imatinib and Nilotinib, which have revolutionized the treatment of chronic myeloid leukemia (CML) and other malignancies. A thorough understanding of the physicochemical properties of this core structure is paramount for the rational design, synthesis, and optimization of novel drug candidates. This technical guide provides a comprehensive overview of the key physicochemical characteristics of 4-(3-Pyridinyl)-2-pyrimidinamine, detailed experimental protocols for their determination, and an exploration of the biological signaling pathways associated with its clinically significant derivatives.

Physicochemical Data

The physicochemical properties of 4-(3-Pyridinyl)-2-pyrimidinamine are summarized in the tables below. These parameters are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(pyridin-3-yl)pyrimidin-2-amine | [1] |

| Synonyms | 2-Amino-4-(3-pyridyl)pyrimidine, 4-(3-Pyridyl)-2-pyrimidinamine | [1] |

| CAS Number | 66521-66-2 | [1] |

| Molecular Formula | C₉H₈N₄ | [1] |

| Molecular Weight | 172.19 g/mol | [1] |

| Appearance | White to off-white or brown solid |

Physical and Thermodynamic Properties

| Property | Value | Source |

| Melting Point | 189-191 °C | |

| 189.0 to 193.0 °C | ||

| Boiling Point (Predicted) | 439.9 ± 37.0 °C | |

| Density (Predicted) | 1.259 ± 0.06 g/cm³ | |

| Water Solubility | Predicted to be low | |

| pKa (Predicted) | 2.76 ± 0.10 | |

| logP (Predicted) | 0.4 | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are standard experimental protocols for measuring the key parameters of 4-(3-Pyridinyl)-2-pyrimidinamine.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely accepted technique for this determination.[2][3]

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Procedure:

-

Sample Preparation: A small amount of dry 4-(3-Pyridinyl)-2-pyrimidinamine is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the closed end, forming a compact column of 2-3 mm in height.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

-

Reporting: The result is reported as a melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Water Solubility Determination (OECD 105 Flask Method)

The aqueous solubility of a compound is a critical determinant of its oral bioavailability. The flask method, as described in OECD Guideline 105, is suitable for substances with a solubility greater than 10⁻² g/L.[4][5][6][7][8]

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous solution is then determined by a suitable analytical method.

Procedure:

-

Sample Preparation: An excess amount of 4-(3-Pyridinyl)-2-pyrimidinamine is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.

-

Analysis: The concentration of 4-(3-Pyridinyl)-2-pyrimidinamine in the clear aqueous phase is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a drug at different physiological pH values. Potentiometric titration is a precise method for pKa determination.[9][10][11][12][13]

Principle: The compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Procedure:

-

Sample Preparation: A known amount of 4-(3-Pyridinyl)-2-pyrimidinamine is dissolved in a specific volume of a suitable solvent or co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

-

Reporting: The pKa value is reported along with the temperature and the solvent system used.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for logP determination.[14][15][16][17][18]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of 4-(3-Pyridinyl)-2-pyrimidinamine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken gently for a sufficient time to allow for equilibrium to be reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water] The logP is then calculated as the base-10 logarithm of P.

Biological Context and Signaling Pathways

4-(3-Pyridinyl)-2-pyrimidinamine is a key intermediate in the synthesis of the tyrosine kinase inhibitors Imatinib and Nilotinib. While the direct biological activity of 4-(3-Pyridinyl)-2-pyrimidinamine is not extensively documented, its derivatives have shown some antimicrobial and antioxidant activities.[19][20] The primary significance of this compound lies in its role as a scaffold for drugs that target specific signaling pathways implicated in cancer.

Imatinib and the BCR-ABL Signaling Pathway

Imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[21][22][23] The BCR-ABL fusion protein results from a chromosomal translocation and possesses constitutively active tyrosine kinase activity, leading to uncontrolled cell proliferation and survival. Imatinib binds to the ATP-binding site of the BCR-ABL kinase, stabilizing its inactive conformation and blocking the phosphorylation of downstream substrates.[21] This inhibition disrupts multiple signaling pathways crucial for CML pathogenesis, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to apoptosis of the cancer cells.[24][25]

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways and promoting apoptosis in CML cells.

Nilotinib and its Targets

Nilotinib is a second-generation tyrosine kinase inhibitor with higher potency and selectivity for the BCR-ABL kinase compared to Imatinib.[26] It is effective against many Imatinib-resistant BCR-ABL mutations.[26] Similar to Imatinib, Nilotinib binds to the ATP-binding site of the inactive conformation of the ABL kinase.[26] Its mechanism of action also involves the inhibition of downstream signaling pathways, including the JAK-STAT pathway, leading to the suppression of leukemic cell proliferation and survival.[27][28] Nilotinib has also been shown to affect other signaling pathways, such as the ERK1/2 and AKT pathways in other cell types.[29]

Caption: Nilotinib inhibits multiple tyrosine kinases, leading to the disruption of key signaling pathways and subsequent anti-cancer effects.

Experimental Workflow Visualization

The determination of the physicochemical properties of a compound like 4-(3-Pyridinyl)-2-pyrimidinamine follows a structured workflow, from initial characterization to detailed property measurement.

Caption: A general workflow for the determination of key physicochemical properties of a synthesized chemical compound.

Conclusion

4-(3-Pyridinyl)-2-pyrimidinamine is a molecule of significant interest in medicinal chemistry due to its integral role in the structure of highly successful anti-cancer drugs. Its physicochemical characteristics, including melting point, solubility, pKa, and lipophilicity, are fundamental to its handling, formulation, and the ADME properties of the drugs derived from it. The standardized experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of these critical parameters. Furthermore, understanding the signaling pathways targeted by its derivatives, primarily the BCR-ABL pathway, offers valuable insights for the future development of novel kinase inhibitors built upon this essential chemical scaffold. This comprehensive guide serves as a valuable resource for researchers dedicated to the advancement of targeted cancer therapies.

References

- 1. 4-(Pyridin-3-yl)pyrimidin-2-amine | C9H8N4 | CID 12450582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thinksrs.com [thinksrs.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. filab.fr [filab.fr]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 6. oecd.org [oecd.org]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. bcc.bas.bg [bcc.bas.bg]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. ClinPGx [clinpgx.org]

- 23. Imatinib | Cell Signaling Technology [cellsignal.com]

- 24. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ClinPGx [clinpgx.org]

- 27. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. dergipark.org.tr [dergipark.org.tr]

- 29. researchgate.net [researchgate.net]

The 2-Amino-4-(3-pyridinyl)-pyrimidine Scaffold: A Privileged Motif in Kinase Inhibition and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-(3-pyridinyl)-pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This structural motif is a key component in a variety of kinase inhibitors and has demonstrated potential across multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Its ability to form crucial hydrogen bond interactions with the hinge region of kinase domains makes it a privileged structure in the design of targeted therapies. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with the 2-amino-4-(3-pyridinyl)-pyrimidine scaffold and its derivatives, presenting key data and experimental methodologies to aid in future drug discovery efforts.

Kinase Inhibitory Activity

Derivatives of the 2-amino-4-(3-pyridinyl)-pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases, playing critical roles in cell signaling pathways implicated in diseases such as cancer. The pyridinyl and pyrimidine nitrogens, along with the exocyclic amino group, can engage in multiple hydrogen bonding interactions within the ATP-binding pocket of kinases, conferring both potency and selectivity.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activities of selected derivatives based on the 2-amino-4-aryl-pyrimidine scaffold. While specific data for the unsubstituted 2-amino-4-(3-pyridinyl)-pyrimidine is limited in publicly available literature, the data for closely related analogs highlight the potential of this core structure.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Assay IC50 (µM) | Reference |

| Compound 7l | CDK2/cyclin A2 | 64.42 | MV4-11 (Leukemia) | 0.83 | [1] |

| HT-29 (Colon) | 2.12 | [1] | |||

| MCF-7 (Breast) | 3.12 | [1] | |||

| HeLa (Cervical) | 8.61 | [1] | |||

| Compound 13 | Aurora A | < 200 | NCI-H82 (SCLC) | Potent Inhibition | [2] |

| Compound B1 | EGFRL858R/T790M | 13 | H1975 (NSCLC) | 0.087 | [3] |

| PD180970 | Bcr-Abl | 2.5 | K562 (CML) | - | [4] |

| PD173955 | Bcr-Abl | 2.5 | R10(-) (Bcr-Abl cell line) | - | [4] |

| Compound 65 | PDGFr | 1110 | - | - | [4] |

| FGFr | 130 | - | - | ||

| EGFr | 450 | - | - | ||

| c-Src | 220 | - | - | ||

| SK-25 | - | - | MiaPaCa-2 (Pancreatic) | 1.95 | [5] |

Note: The listed compounds are derivatives of the 2-aminopyrimidine scaffold with variations at the 4-position and/or the 2-amino group. This data is presented to illustrate the potential of the broader chemical class.

Key Signaling Pathways

The 2-amino-4-(3-pyridinyl)-pyrimidine scaffold and its analogs primarily exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. The 2-phenylaminopyrimidine scaffold, famously represented by Imatinib, is a cornerstone of CML therapy. The 2-amino-4-(3-pyridinyl)-pyrimidine core mimics this interaction, blocking the ATP-binding site of the Abl kinase domain and inhibiting downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, ultimately leading to apoptosis of cancer cells.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways such as PLCγ-PKC-MAPK and PI3K-Akt, which promote endothelial cell proliferation, migration, and survival. The 2-amino-4-(3-pyridinyl)-pyrimidine scaffold can be designed to inhibit VEGFR-2, thereby blocking these pro-angiogenic signals.

CDK Regulation of the Cell Cycle

Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle. The formation of complexes between CDKs and their regulatory partners, cyclins, triggers the phosphorylation of key substrates that drive the progression through different phases of the cell cycle. Aberrant CDK activity is a common feature of cancer. The 2-amino-4-(3-pyridinyl)-pyrimidine scaffold has been utilized to develop inhibitors of CDKs, such as CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-amino-4-(3-pyridinyl)-pyrimidine derivatives.

General Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

A common synthetic route to this class of compounds involves a Suzuki coupling followed by a Buchwald-Hartwig amination.

Protocol:

-

Suzuki Coupling: To a solution of 2-amino-4,6-dichloropyrimidine in a suitable solvent (e.g., a mixture of acetonitrile and water), add 3-pyridineboronic acid, a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)), and a base (e.g., sodium carbonate).

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen) for several hours.

-

Upon completion, the reaction is cooled, and the product, 2-amino-4-chloro-6-(3-pyridinyl)pyrimidine, is isolated and purified.

-

Buchwald-Hartwig Amination: The intermediate from the previous step is reacted with the desired aryl amine in a suitable solvent (e.g., toluene) in the presence of a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)), a ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

-

The mixture is heated at reflux under an inert atmosphere until the reaction is complete.

-

The final product, the N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivative, is then isolated and purified.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a high luminescence signal indicates inhibition of the kinase.

Materials:

-

Kinase of interest (e.g., CDK2/cyclin A, VEGFR-2)

-

Kinase-specific substrate peptide

-

ATP

-

Assay buffer

-

Test compounds (2-amino-4-(3-pyridinyl)-pyrimidine derivatives)

-

Luminescent ATP detection reagent

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Dispense a small volume of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

-

Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.

-

Add the kinase reaction mixture to the wells of the assay plate to start the reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Signal Detection: Add the luminescent ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate for a short period to stabilize the signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]

Materials:

-

Cancer cell line of interest (e.g., K562, HCT116, MCF-7)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

Western blotting can be used to determine the effect of inhibitors on the phosphorylation status of target kinases and their downstream substrates.[10][11][12][13][14]

Materials:

-

Cell lysates from cells treated with test compounds

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Separation: Separate the proteins in the cell lysates by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to serve as a loading control.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein.

Conclusion

The 2-amino-4-(3-pyridinyl)-pyrimidine scaffold represents a highly valuable starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Its favorable structural features allow for potent and selective interactions with a range of important biological targets. The data and protocols presented in this guide offer a foundation for researchers to build upon, facilitating the design and evaluation of new and improved derivatives with enhanced pharmacological properties. Further exploration of the structure-activity relationships and optimization of this core structure hold significant promise for the discovery of next-generation targeted therapies.

References

- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. benchchem.com [benchchem.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. tandfonline.com [tandfonline.com]

The 4-(Pyridin-3-yl)pyrimidin-2-amine Scaffold: A Technical Guide to its Mechanism of Action as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(pyridin-3-yl)pyrimidin-2-amine core is a privileged scaffold in medicinal chemistry, forming the backbone of several potent and selective kinase inhibitors. While the core molecule itself is primarily a synthetic intermediate, its true significance lies in its role as a key pharmacophore in drugs targeting a range of kinases implicated in cancer and other diseases. This technical guide will delve into the mechanism of action of this scaffold, using the prominent Bcr-Abl tyrosine kinase inhibitor, Nilotinib, as a primary exemplar. We will explore its binding mode, inhibitory activity, impact on cellular signaling, and the experimental protocols used for its characterization.

Mechanism of Action: The Role of the Scaffold

The 4-(pyridin-3-yl)pyrimidin-2-amine scaffold is central to the ATP-competitive inhibition of its target kinases. In the case of Nilotinib, this scaffold plays a crucial role in its high-affinity binding to the ATP-binding site of the Bcr-Abl kinase.[1][2]

Binding Mode of Nilotinib to the Abl Kinase Domain:

Nilotinib, which incorporates the 4-(pyridin-3-yl)pyrimidin-2-amine core, specifically binds to the inactive, "DFG-out" conformation of the Abl kinase domain.[3] This mode of action is similar to that of Imatinib but with higher affinity and potency.[1][2] The key interactions facilitated by the scaffold include:

-

Hydrogen Bonding: The pyrimidine and pyridine nitrogens, along with the amine group of the scaffold, form critical hydrogen bonds with the hinge region of the kinase domain. This interaction mimics the binding of the adenine moiety of ATP.

-

Van der Waals Interactions: The aromatic rings of the scaffold fit into a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity.

The ability of Nilotinib to bind to this inactive conformation stabilizes it, preventing the kinase from adopting its active form and thereby blocking the tyrosine phosphorylation of downstream substrates involved in Bcr-Abl signal transduction.[3]

Quantitative Inhibitory Activity

The potency of kinase inhibitors based on the 4-(pyridin-3-yl)pyrimidin-2-amine scaffold is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the inhibitory activity of Nilotinib against its primary target, Bcr-Abl, including various imatinib-resistant mutants, as well as other targeted kinases.

Table 1: In Vitro Inhibitory Activity of Nilotinib against Bcr-Abl and Other Kinases

| Kinase Target | IC50 (nM) | Notes |

| Wild-type Bcr-Abl | <30 | Nilotinib is significantly more potent than imatinib.[1] |

| Imatinib-resistant Bcr-Abl mutants | Active against 32 out of 33 tested mutants | Ineffective against the T315I mutation.[1] |

| KIT | Potent inhibitor | Also a target of Imatinib. |

| PDGFR | Potent inhibitor | Also a target of Imatinib. |

| LCK | Inhibitor | A member of the Src family of tyrosine kinases.[4] |

| EPHA3, EPHA8 | Inhibitor | Ephrin type-A receptors.[4] |

| DDR1, DDR2 | Inhibitor | Discoidin domain receptors.[4] |

| CSF1R | Weaker activity compared to Imatinib | A target in pigmented villonodular synovitis (PVNS).[5] |

Table 2: Cellular Activity of Nilotinib

| Cell Line | IC50 (nM) | Cell Type |

| Imatinib-sensitive CML cell lines | ~30 times more potent than Imatinib | Chronic Myeloid Leukemia cells.[3] |

Bcr-Abl Signaling Pathway

Nilotinib exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl tyrosine kinase, which drives the pathogenesis of Chronic Myeloid Leukemia (CML). The inhibition of Bcr-Abl blocks several downstream signaling pathways crucial for the proliferation and survival of leukemic cells.[6][7]

The diagram below illustrates the major signaling pathways downstream of Bcr-Abl that are inhibited by compounds utilizing the 4-(pyridin-3-yl)pyrimidin-2-amine scaffold, such as Nilotinib.

References

- 1. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Nilotinib - Wikipedia [en.wikipedia.org]

- 5. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 7. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data Analysis of 4-(pyridin-3-yl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis of the organic compound 4-(pyridin-3-yl)pyrimidin-2-amine. The document details the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the key spectral data in structured tables for clarity and comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction

4-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring both pyrimidine and pyridine rings, makes it a versatile scaffold for the development of novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide outlines the standard analytical techniques employed for the comprehensive characterization of this molecule.

Spectral Data Analysis Workflow

The structural confirmation of a synthesized compound like 4-(pyridin-3-yl)pyrimidin-2-amine relies on the synergistic interpretation of data from various spectroscopic techniques. The general workflow for this analytical process is depicted below.

Caption: General Workflow for Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 4-(pyridin-3-yl)pyrimidin-2-amine.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.23 | s | - | 1H | H2' |

| 8.67 | d | 3.6 | 1H | H6' |

| 8.34-8.40 | m | - | 2H | H6, H4' |

| 7.52 | dd | 3.0, 4.8 | 1H | H5' |

| 7.20 | d | 6.0 | 1H | H5 |

| 6.78 | s | - | 2H | NH₂ |

Source: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst, MDPI[1]

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C2 |

| ~161 | C4 |

| ~158 | C6 |

| ~150 | C2' |

| ~148 | C6' |

| ~135 | C4' |

| ~124 | C5' |

| ~123 | C3' |

| ~106 | C5 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of 4-(pyridin-3-yl)pyrimidin-2-amine is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquisition Parameters (¹H NMR): A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

IR Spectral Data

The IR spectrum of 4-(pyridin-3-yl)pyrimidin-2-amine is expected to show characteristic absorption bands for the amine N-H bonds and the aromatic C-N and C=C bonds. While a specific spectrum for the target compound was not found, data for a closely related derivative, 4-(6-(Pyridin-3-yl)pyridin-3-yl)pyrimidin-2-amine, shows characteristic peaks that can be used for interpretation.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3438, 3324 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the primary amine |

| 1621 | Strong | Aromatic C=N stretching |

| 1586, 1566, 1545, 1477 | Medium-Strong | Aromatic C=C stretching of pyridine and pyrimidine rings |

| 803 | Medium | Aromatic C-H out-of-plane bending |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is collected, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Mass Spectrometry Data

For 4-(pyridin-3-yl)pyrimidin-2-amine (C₉H₈N₄), the expected molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight.

| m/z (mass-to-charge ratio) | Assignment |

| 172.07 | Molecular Ion [M]⁺ |

The fragmentation pattern would likely involve the characteristic cleavage of the pyridine and pyrimidine rings.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is infused at a low flow rate. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.

Conclusion

The collective analysis of NMR, IR, and Mass Spectrometry data provides a robust and definitive characterization of 4-(pyridin-3-yl)pyrimidin-2-amine. The ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR (when available) would elucidate the carbon skeleton. IR spectroscopy identifies the key functional groups, particularly the primary amine and the aromatic rings. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. The experimental protocols outlined in this guide provide a standardized approach for obtaining high-quality spectral data for this and structurally related compounds, which is essential for advancing research and development in the pharmaceutical and chemical sciences.

References

In Silico Modeling of 4-(pyridin-3-yl)pyrimidin-2-amine Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies utilized to investigate the protein binding characteristics of 4-(pyridin-3-yl)pyrimidin-2-amine, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This document details the computational protocols for target identification, molecular docking, molecular dynamics simulations, and binding free energy calculations, offering a robust framework for the rational design and optimization of next-generation therapeutics based on this privileged structure.

Introduction to 4-(pyridin-3-yl)pyrimidin-2-amine

The 4-(pyridin-3-yl)pyrimidin-2-amine core is a key pharmacophore found in numerous potent and selective inhibitors of various protein kinases. Its structural rigidity, coupled with the strategic placement of hydrogen bond donors and acceptors, allows for high-affinity interactions with the ATP-binding sites of these enzymes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. In silico modeling plays a pivotal role in elucidating the molecular interactions that govern the binding of this scaffold to its protein targets, thereby accelerating the drug discovery process.

Primary Protein Targets

Computational and experimental studies have identified several key protein kinases as primary targets for derivatives of the 4-(pyridin-3-yl)pyrimidin-2-amine scaffold. These include:

-

Cyclin-Dependent Kinases (CDKs): Specifically CDK2, CDK4, and CDK6, which are crucial regulators of the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

-

Bcr-Abl Tyrosine Kinase: The fusion protein Bcr-Abl is the causative agent of chronic myeloid leukemia (CML). The 4-(pyridin-3-yl)pyrimidin-2-amine scaffold is a component of several potent Bcr-Abl inhibitors.

In Silico Experimental Protocols

A typical in silico workflow for investigating the protein binding of 4-(pyridin-3-yl)pyrimidin-2-amine and its analogs is a multi-step process.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., CDK2, Bcr-Abl) from the Protein Data Bank (PDB).

-

Remove water molecules, co-solvents, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges) to the protein atoms.

-

Define the binding site, typically by creating a grid box centered on the co-crystallized ligand or identified active site residues.

-

-

Ligand Preparation:

-

Generate the 3D structure of 4-(pyridin-3-yl)pyrimidin-2-amine or its analog.

-

Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or Glide.

-

The software will systematically explore different conformations and orientations of the ligand within the defined binding site.

-

Poses are scored based on a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability.

Protocol:

-

System Preparation:

-

The best-ranked docked pose of the protein-ligand complex is used as the starting structure.

-

The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove steric clashes and unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The pressure of the system is then equilibrated to the desired pressure (e.g., 1 atm) under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

A production MD simulation is run for a significant period (e.g., 100 ns) under the NPT ensemble.

-

The trajectory of the atoms is saved at regular intervals for analysis.

-

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity by considering the energies of the complex, protein, and ligand in solution. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a commonly used approach.

Protocol:

-

Trajectory Analysis:

-

Snapshots of the protein-ligand complex are extracted from the stable portion of the MD simulation trajectory.

-

-

Energy Calculation:

-

For each snapshot, the following energies are calculated:

-

The total energy of the complex (G_complex)

-

The total energy of the protein after removing the ligand (G_protein)

-

The total energy of the ligand after removing the protein (G_ligand)

-

-

-

Binding Free Energy Estimation:

-

The binding free energy (ΔG_binding) is calculated using the following equation: ΔG_binding = G_complex - (G_protein + G_ligand)

-

Quantitative Data Summary

The following tables summarize representative in silico data for 4-(pyridin-3-yl)pyrimidin-2-amine analogs against their primary targets. It is important to note that specific values can vary depending on the exact derivative and the computational methods employed.

Table 1: Molecular Docking and Binding Affinity Data

| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG_binding, kcal/mol) | Key Interacting Residues |

| NPPA Analog | CDK2 | - | -16.31 | - |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK2 | - | - | Lys33, Asp145 |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK4 | - | - | Lys35, Asp158 |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK6 | - | - | Lys43, Asp163 |

| Pyridin-3-yl pyrimidine derivative | Bcr-Abl | - | - | - |

Note: A binding affinity of -68.23 kJ mol⁻¹ is equivalent to approximately -16.31 kcal/mol.

Table 2: 3D-QSAR Statistical Data for CDK Inhibitors

| Target Protein | q² | R²_pred |

| CDK2 | 0.714 | 0.764 |

| CDK4 | 0.815 | 0.681 |

| CDK6 | - | 0.674 |

q² and R²_pred are statistical parameters that validate the predictive power of a 3D-QSAR model.

Signaling Pathway Visualizations

The primary targets of 4-(pyridin-3-yl)pyrimidin-2-amine derivatives are key components of critical signaling pathways implicated in cell growth and proliferation.

CDK2 Signaling Pathway

CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.

Bcr-Abl Signaling Pathway

The constitutively active Bcr-Abl tyrosine kinase activates multiple downstream pathways, leading to uncontrolled cell proliferation and survival.

Conclusion

The in silico modeling techniques detailed in this guide provide a powerful and efficient framework for the characterization and optimization of 4-(pyridin-3-yl)pyrimidin-2-amine-based inhibitors. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain deep insights into the molecular basis of protein-ligand interactions. This knowledge is invaluable for guiding the design of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties, ultimately accelerating the development of new therapies for a range of diseases.

The Serendipitous Rise of a Privileged Scaffold: A Technical Guide to the 4-(Pyridin-3-yl)pyrimidine Moiety in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-(pyridin-3-yl)pyrimidine core is a cornerstone in modern medicinal chemistry, most notably as the key pharmacophore in a class of revolutionary targeted cancer therapies. Its discovery and subsequent elaboration represent a paradigm shift in drug development, moving from broad-spectrum cytotoxic agents to precision medicines. This technical guide delves into the discovery, significance, and application of this privileged scaffold, with a focus on its role in the development of the pioneering Bcr-Abl kinase inhibitor, imatinib, and its successors. We will explore the structure-activity relationships, the signaling pathways these drugs modulate, and the experimental methodologies used to characterize their activity.

Discovery of the 4-(Pyridin-3-yl)pyrimidine Moiety: A Fusion of Rational Design and Serendipity

The story of the 4-(pyridin-3-yl)pyrimidine moiety is intrinsically linked to the development of imatinib (Gleevec®), a drug that transformed the prognosis for patients with Chronic Myeloid Leukemia (CML). In the late 1990s, scientists at Ciba-Geigy (now Novartis) embarked on a mission to develop a targeted therapy against the Bcr-Abl tyrosine kinase, the constitutively active oncoprotein that drives CML.

The initial efforts involved high-throughput screening of chemical libraries to identify compounds with kinase inhibitory activity. This led to the identification of a 2-phenylaminopyrimidine scaffold as a promising lead structure. While this initial hit showed some activity, it lacked the desired potency and cellular efficacy.

The pivotal breakthrough came with the strategic addition of a pyridyl group at the 3-position of the pyrimidine ring. This modification, creating the 4-(pyridin-3-yl)pyrimidine moiety, was a result of rational drug design aimed at improving the compound's cellular activity. This structural alteration proved to be critical, significantly enhancing the inhibitory potency against the Bcr-Abl kinase and ultimately leading to the discovery of imatinib (formerly known as STI-571). The success of imatinib firmly established the 4-(pyridin-3-yl)pyrimidine scaffold as a privileged structure for kinase inhibition.

Further solidifying its importance, the rational design of the second-generation Bcr-Abl inhibitor, nilotinib (Tasigna®), was based on the crystal structure of imatinib bound to the Abl kinase domain. Nilotinib retains the essential 4-(pyridin-3-yl)pyrimidine core, with modifications aimed at increasing potency and overcoming resistance mechanisms that had emerged in some patients treated with imatinib.

Significance in Medicinal Chemistry: A Versatile Kinase Inhibitor Scaffold

The 4-(pyridin-3-yl)pyrimidine moiety has proven to be a highly versatile scaffold for the development of inhibitors targeting a range of protein kinases beyond Bcr-Abl. Its significance lies in its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature across many kinases. The pyridine and pyrimidine nitrogen atoms act as hydrogen bond acceptors, anchoring the inhibitor in the active site. The phenyl and pyridyl rings can be further functionalized to achieve selectivity and potency for specific kinase targets.

This has led to the exploration of this moiety in the development of inhibitors for various kinases implicated in cancer and other diseases, including:

-

Cyclin-Dependent Kinases (CDKs): Inhibitors for cancer therapy.

-

Mitogen-Activated Protein Kinase (MAPK)-Interacting Kinases (Mnks): Potential anti-cancer agents.

-

c-Jun N-terminal Kinases (JNKs): Targets for inflammatory diseases and neurodegenerative disorders.

Modulated Signaling Pathway: The Bcr-Abl Cascade

The primary target of early drugs incorporating the 4-(pyridin-3-yl)pyrimidine moiety was the Bcr-Abl oncoprotein. The constitutive kinase activity of Bcr-Abl drives the malignant phenotype in CML by activating a number of downstream signaling pathways that promote cell proliferation and survival. Imatinib and nilotinib, by inhibiting Bcr-Abl, effectively shut down these aberrant signals.

Quantitative Data Summary

The potency of compounds containing the 4-(pyridin-3-yl)pyrimidine moiety is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize key quantitative data for imatinib and nilotinib.

Table 1: In Vitro Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) |

| Imatinib | Bcr-Abl | 25 - 100 |

| Imatinib | c-Kit | ~100 |

| Imatinib | PDGFR | ~100 |

| Nilotinib | Bcr-Abl | <20 |

Table 2: Cellular Proliferation Inhibition

| Compound | Cell Line (Bcr-Abl positive) | IC50 (nM) |

| Imatinib | K562, Ba/F3 | 250 - 500 |

| Nilotinib | K562, Ba/F3 | <30 |

Experimental Protocols

The characterization of 4-(pyridin-3-yl)pyrimidine-based inhibitors relies on a series of well-established biochemical and cellular assays.

Bcr-Abl Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.

Principle: This assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the Bcr-Abl kinase. The inhibition of this process by a compound is quantified.

Methodology:

-

Reagents and Materials:

-

Recombinant Bcr-Abl kinase

-

Tyrosine-containing peptide substrate (e.g., a biotinylated Abl-specific peptide)

-

ATP (often radiolabeled with ³²P or ³³P, or in a system with a detection antibody for phosphorylated substrate)

-

Test compound (dissolved in DMSO)

-

Kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, etc.)

-

96-well plates (e.g., streptavidin-coated for capturing biotinylated substrate)

-

Detection reagents (e.g., scintillation fluid and counter, or anti-phosphotyrosine antibody and secondary detection reagents)

-

-

Procedure: a. The Bcr-Abl enzyme is incubated with varying concentrations of the inhibitor compound in the kinase reaction buffer in the wells of a 96-well plate. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C). d. The reaction is stopped (e.g., by adding EDTA). e. The amount of phosphorylated substrate is measured. In the case of a radiolabeled assay, the plate is washed, scintillation fluid is added, and radioactivity is counted. For an ELISA-based assay, an anti-phosphotyrosine antibody is added, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP), and a substrate for that enzyme.

-

Data Analysis:

-

The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of Bcr-Abl-dependent cancer cells.

Principle: Bcr-Abl positive cells (e.g., K562) are dependent on the kinase activity for their growth and survival. Inhibition of Bcr-Abl leads to a decrease in cell proliferation, which can be measured using various methods that quantify cell viability or metabolic activity.

Methodology:

-

Reagents and Materials:

-

Bcr-Abl positive cell line (e.g., K562)

-

Appropriate cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

96-well cell culture plates

-

Reagent for measuring cell viability (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®)

-

Plate reader capable of measuring absorbance or luminescence.

-

-

Procedure: a. Cells are seeded into the wells of a 96-well plate at a predetermined density. b. The cells are allowed to attach and resume growth (typically for 24 hours). c. The cells are then treated with a range of concentrations of the test compound. A vehicle control (DMSO) is also included. d. The plates are incubated for a period that allows for multiple cell divisions (e.g., 48-72 hours). e. The cell viability reagent is added to each well according to the manufacturer's instructions. f. After a short incubation, the absorbance or luminescence is measured using a plate reader.

-

Data Analysis:

-

The percentage of cell proliferation inhibition is calculated for each compound concentration relative to the vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The discovery of the 4-(pyridin-3-yl)pyrimidine moiety as a key pharmacophore in imatinib marked a turning point in cancer therapy and stands as a testament to the power of integrating rational drug design with systematic screening. Its enduring presence in second-generation inhibitors and its exploration in a multitude of other kinase targets underscore its significance as a privileged scaffold in medicinal chemistry. The technical principles and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working to harness the therapeutic potential of this remarkable chemical entity.

An In-Depth Technical Guide to the Safety, Handling, and Toxicity Profile of 4-(pyridin-3-yl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yl)pyrimidin-2-amine is a heterocyclic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both a pyridine and a pyrimidine ring, makes it a valuable building block in medicinal chemistry. Notably, it is a crucial precursor in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[1] Given its role in drug development, a thorough understanding of its safety, handling, and toxicity profile is paramount for researchers and scientists.

This technical guide provides a comprehensive overview of the available data on 4-(pyridin-3-yl)pyrimidin-2-amine, focusing on its safe handling, storage, and disposal, as well as its known and potential toxicological properties. Due to the limited availability of in-depth toxicological studies on this specific intermediate, this guide also includes information on related compounds, such as pyridine and other aminopyrimidine derivatives, to provide a broader context for risk assessment. All quantitative data is summarized in tables for clarity, and a workflow for safe handling is presented visually.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(pyridin-3-yl)pyrimidin-2-amine is presented in the table below.

| Property | Value | Source |

| CAS Number | 66521-66-2 | [2] |

| Molecular Formula | C₉H₈N₄ | [2] |

| Molecular Weight | 172.19 g/mol | [3] |

| Appearance | White to off-white or brown solid/crystal powder | [1][3] |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | Room Temperature | [3] |

Safety and Hazard Profile

The safety and hazard information for 4-(pyridin-3-yl)pyrimidin-2-amine is primarily derived from aggregated Globally Harmonized System (GHS) data provided by suppliers to the European Chemicals Agency (ECHA) and other databases.

GHS Classification

The compound is classified with several hazard statements, indicating potential health risks upon exposure.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Acute Tox. 3 / Acute Tox. 4 | H301: Toxic if swallowed / H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | STOT SE 3 | H335: May cause respiratory irritation |

Source: PubChem CID 12450582[4][5]

Pictograms and Signal Word

Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of 4-(pyridin-3-yl)pyrimidin-2-amine, strict adherence to safety protocols is essential to minimize exposure risk.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[6][7]

-

Use of explosion-proof electrical, ventilating, and lighting equipment is recommended, especially when handling larger quantities.

-

An eyewash station and safety shower must be readily accessible in the work area.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield (ANSI Z87.1 standard).[9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[9] A flame-retardant lab coat or chemical-resistant apron should be worn.[9] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[9][10] |

| Footwear | Closed-toe shoes made of a chemical-resistant material.[11] |

Below is a workflow diagram for the safe handling of 4-(pyridin-3-yl)pyrimidin-2-amine.

First-Aid Measures

In case of accidental exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Sources: General first-aid guidance for pyridine and aminopyrimidine derivatives.[4][8]

Storage and Disposal

Proper storage and disposal are critical to maintaining the stability of the compound and preventing environmental contamination.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

-

The storage area should be secured and accessible only to authorized personnel.[12]

-

Protect from moisture and direct sunlight.[7]

Disposal

-

Dispose of this chemical as hazardous waste in accordance with local, state, and federal regulations.[13]

-

Do not dispose of down the drain or in regular trash.[13]

-

All waste materials, including contaminated PPE and empty containers, must be collected in properly labeled, sealed containers for disposal by a licensed hazardous waste disposal company.[13]

The following diagram outlines a logical workflow for the disposal of 4-(pyridin-3-yl)pyrimidin-2-amine waste.

Toxicity Profile

There is a significant lack of publicly available, in-depth toxicological data specifically for 4-(pyridin-3-yl)pyrimidin-2-amine. The following sections summarize the available information and provide context based on related compounds.

Acute Toxicity

-

Oral: Classified as "Toxic if swallowed" or "Harmful if swallowed".[4][5] No specific LD50 values for this compound have been identified in the public domain. For reference, the oral LD50 of the related compound 3-aminopyridine in mice is reported as 28 mg/kg.[7]

-

Dermal and Inhalation: While not explicitly classified, handling procedures for pyridine derivatives suggest potential for toxicity via these routes.[4]

Cytotoxicity, Genotoxicity, and Carcinogenicity

-

Cytotoxicity: No specific cytotoxicity data for 4-(pyridin-3-yl)pyrimidin-2-amine was found. However, its derivative, Nilotinib, has demonstrated cytotoxic effects on various cancer cell lines.[2][14][15] Studies on other aminopyrimidine derivatives have also shown cytotoxic potential against different cell lines.[12][16]

-

Genotoxicity: There are no specific genotoxicity studies available for 4-(pyridin-3-yl)pyrimidin-2-amine. The parent compound, pyridine, has generally tested negative in in vivo and in vitro genotoxicity assays.[6] Studies on tyrosine kinase inhibitors, for which this compound is an intermediate, have shown mixed results regarding genotoxicity, with some inducing DNA damage in vitro.[17][18][19]

-

Carcinogenicity: No carcinogenicity data is available for 4-(pyridin-3-yl)pyrimidin-2-amine. The structurally related compound, pyridine, has shown evidence of carcinogenic activity in rodent studies.[7][10] Some aromatic amines are classified as known or suspected human carcinogens.[15]

Experimental Protocols

Due to the absence of published experimental studies on the toxicity of 4-(pyridin-3-yl)pyrimidin-2-amine, this section provides a general protocol for its synthesis as a key intermediate for Nilotinib, which is the most common context in which this compound is handled in a research setting.

Synthesis of 4-(pyridin-3-yl)pyrimidin-2-amine

This synthesis is often a step in a larger synthetic route. A common method involves the condensation of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with guanidine nitrate.

Materials:

-

3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

-

Guanidine nitrate

-

Sodium hydroxide

-

n-Butanol

Procedure:

-

Dissolve 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, guanidine nitrate, and sodium hydroxide in n-butanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1]

-

Heat the mixture to reflux with constant stirring and maintain for approximately 16 hours.[1]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.[1]

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with water to remove any inorganic impurities.[1]

-

Dry the product under vacuum to obtain 4-(pyridin-3-yl)pyrimidin-2-amine as a crystalline solid.[1]

This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Signaling Pathways and Mechanism of Action

There is no direct evidence in the reviewed literature to suggest that 4-(pyridin-3-yl)pyrimidin-2-amine itself has a specific biological target or modulates a particular signaling pathway. Its significance lies in its role as a scaffold for the synthesis of biologically active molecules. For instance, derivatives of this compound have been investigated as:

-

Tyrosine Kinase Inhibitors: As a precursor to Nilotinib, it forms the core of a molecule that targets the Bcr-Abl kinase, which is central to the pathophysiology of chronic myelogenous leukemia.[1]

-

Nur77 Modulators: Derivatives have been designed and synthesized as potent modulators of Nur77, an orphan nuclear receptor involved in cancer cell apoptosis.[20]

The biological activity of compounds derived from this intermediate is determined by the further chemical modifications made to the core structure.

Conclusion

4-(Pyridin-3-yl)pyrimidin-2-amine is a chemical intermediate with a defined hazard profile, necessitating careful handling and the use of appropriate personal protective equipment. While GHS classifications indicate potential for oral toxicity, skin and eye irritation, and respiratory irritation, a significant gap exists in the public domain regarding detailed, quantitative toxicological data such as LD50 values and studies on cytotoxicity, genotoxicity, and carcinogenicity. Its primary role as a synthetic intermediate means that most biological research has focused on its more complex derivatives.

Researchers, scientists, and drug development professionals must exercise caution when handling this compound, adhering to the safety and handling protocols outlined in this guide. The absence of comprehensive toxicity data underscores the importance of treating this compound with a high degree of care, assuming a potential for significant toxicity until more specific data becomes available. Future research into the toxicological profile of this and other common chemical intermediates would be beneficial for enhancing laboratory safety and conducting more accurate risk assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of MDM2 by Nilotinib Contributes to Cytotoxicity in Both Philadelphia-Positive and Negative Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. carlroth.com [carlroth.com]